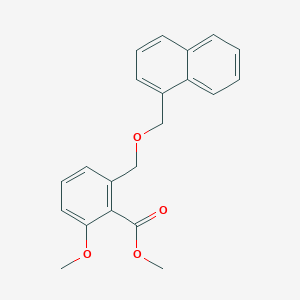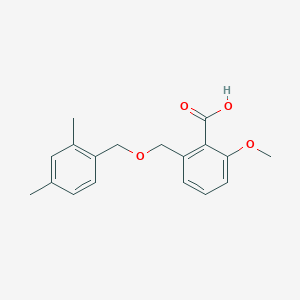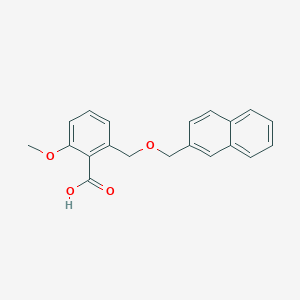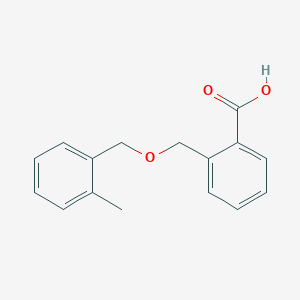
2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid” is an organic compound. It has a benzene ring (benzoic acid) as its core structure, with a methoxy group (-OCH3) and a chlorobenzyloxymethyl group attached to it .
Molecular Structure Analysis
The molecular formula of this compound is C15H13ClO3, and its molecular weight is 276.71492 . The exact structure would depend on the positions of the methoxy and chlorobenzyloxymethyl groups on the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the methoxy and chlorobenzyloxymethyl groups. The chlorine atom in the chlorobenzyloxymethyl group might make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not available from the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
- Industrial Process for SGLT2 Inhibitors : A study by Zhang et al. (2022) describes the industrial-scale synthesis of a key intermediate similar to 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid for the production of SGLT2 inhibitors, a class of drugs used in diabetes therapy.
Chemical Synthesis and Modification
- Directed Lithiation : Research by Bennetau et al. (1995) details a method for the directed lithiation of benzoic acids, which could be applicable to compounds like 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid, enabling further functionalization.
Material Science and Luminescence
- Lanthanide Coordination Compounds : Sivakumar et al. (2010) Sivakumar et al. (2010) investigated lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. This study shows the potential for using structurally similar compounds in the development of materials with unique photophysical properties.
Receptor Binding and Pharmaceutical Research
- Receptor Binding Sites : A study by Brown and Foubister (1984) explores the receptor binding sites of benzoic acid derivatives, indicating their potential in developing new therapeutic agents.
Quantum Chemical Studies
- Quantum Chemical Studies : Sainsbury's research in 1975 Sainsbury (1975) includes quantum chemical studies on substituted benzoic acids, which can be crucial for understanding the electronic structure and reactivity of compounds like 2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid.
Corrosion Inhibition
- Corrosion Inhibition : Chafiq et al. (2020) Chafiq et al. (2020) studied the effectiveness of benzoic acid derivatives in corrosion inhibition, suggesting possible applications of similar compounds in protecting materials against corrosion.
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methoxymethyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-14-8-4-6-12(15(14)16(18)19)10-21-9-11-5-2-3-7-13(11)17/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVNLYWTZLANIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)
![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339619.png)









![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)